L-697639

Description

Properties

CAS No. |

135525-77-8 |

|---|---|

Molecular Formula |

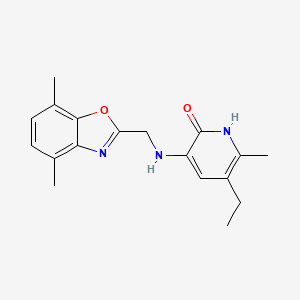

C18H21N3O2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

3-[(4,7-dimethyl-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C18H21N3O2/c1-5-13-8-14(18(22)20-12(13)4)19-9-15-21-16-10(2)6-7-11(3)17(16)23-15/h6-8,19H,5,9H2,1-4H3,(H,20,22) |

InChI Key |

VDZJXIOFISBBLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)NCC2=NC3=C(C=CC(=C3O2)C)C)C |

Appearance |

Solid powder |

Other CAS No. |

135525-77-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(((4,7-dimethyl-1,3-benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one L 697639 L-697,639 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-697,639 on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of L-697,639, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). The document details its inhibitory kinetics, binding characteristics, and the molecular basis of its interaction with HIV-1 reverse transcriptase (RT), drawing from key biochemical and structural studies.

Core Mechanism of Action

L-697,639 is a member of the pyridinone class of NNRTIs.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, L-697,639 and other NNRTIs are allosteric inhibitors.[2] They bind to a specific, hydrophobic pocket on the HIV-1 RT enzyme, located approximately 10 Å away from the polymerase active site.[3] This binding event induces a conformational change in the enzyme, which, in turn, distorts the catalytic site and inhibits the DNA polymerase activity of RT.

The inhibition by L-697,639 is characterized by the following key features:

-

Non-Competitive Inhibition: L-697,639 exhibits non-competitive inhibition with respect to the deoxynucleotide triphosphate (dNTP) substrate.[4] This means that the inhibitor does not directly compete with the natural substrates for binding to the active site.

-

Slow-Binding Kinetics: The interaction of pyridinone derivatives, including L-697,639, with HIV-1 RT displays slow-binding characteristics.[4] This suggests a multi-step binding process, likely involving an initial weak interaction followed by a conformational change in the enzyme-inhibitor complex, leading to a more tightly bound state.

-

Reversible Inhibition: The binding of L-697,639 to HIV-1 RT is reversible.[5]

Quantitative Inhibition Data

The inhibitory potency of L-697,639 against HIV-1 RT has been quantified using various template-primer combinations. The 50% inhibitory concentration (IC50) values vary depending on the nucleic acid substrate used in the assay, highlighting the influence of the template-primer on the inhibitor's efficacy.

| Template-Primer | Inhibitor | IC50 (nM) |

| rC·dG | L-697,639 | 20 - 800 |

| dA·dT | L-697,639 | 20 - 800 |

| poly(rA)·oligo(dT)18 | L-696,229* | Apparent Kd ~400 |

*Note: L-696,229 is a closely related pyridinone derivative. The apparent equilibrium dissociation constant (Kd) was estimated for this compound and is indicative of the binding affinity of this class of inhibitors.[4]

Binding Site and Molecular Interactions

L-697,639 binds to the NNRTI binding pocket (NNIBP) of the p66 subunit of the HIV-1 RT heterodimer. This pocket is formed by amino acid residues from the palm and thumb domains of the p66 subunit. While a crystal structure of L-697,639 in complex with HIV-1 RT is not publicly available, structural studies of other pyridinone derivatives provide significant insights into the binding mode.[1][5][6]

Key interactions within the NNIBP for pyridinone inhibitors include:

-

Hydrophobic Interactions: The pyridinone ring and its substituents form extensive hydrophobic interactions with nonpolar residues lining the pocket.

-

Aromatic Interactions: Aromatic residues, such as tyrosine 181 (Tyr181) and tyrosine 188 (Tyr188), are crucial for the binding of many NNRTIs. However, some second-generation pyridinones have been designed to reduce reliance on these interactions to overcome resistance.[6]

-

Main-Chain Interactions: Specific interactions with the main-chain atoms of residues within the pocket, such as the carbonyl oxygen of certain amino acids, can contribute to the high affinity of these inhibitors.[5][6]

The binding of L-697,639 induces a conformational change that affects the "primer grip" and the positioning of the catalytic aspartate residues (Asp110, Asp185, and Asp186), ultimately leading to the inhibition of the polymerase function.[7]

Resistance Mutations

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For NNRTIs, including pyridinone derivatives, resistance is often conferred by single amino acid substitutions within or near the NNIBP.[8] These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions.

Common NNRTI resistance mutations include:

-

K103N: This mutation is one of the most common and confers broad cross-resistance to many NNRTIs.

-

Y181C: This mutation directly impacts the binding of many first-generation NNRTIs that form critical interactions with the tyrosine residue.

-

Y188L/C/H: Similar to Y181C, mutations at this position can significantly reduce inhibitor potency.

-

G190A/S: This mutation can also lead to high-level resistance.

The development of newer pyridinone derivatives has focused on creating inhibitors that are less susceptible to these common resistance mutations.[6]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is adapted from the methodology used to determine the IC50 values for pyridinone derivatives.[5]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Template-primers (e.g., poly(rA)·oligo(dT)12-18, poly(rC)·oligo(dG)12-18)

-

Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP or [³H]dGTP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl₂, 0.1% (v/v) Triton X-100

-

L-697,639 (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate on ice.

-

To each reaction, add the assay buffer, the desired template-primer (e.g., 0.2 µg of poly(rA)·oligo(dT)12-18), and the appropriate non-radiolabeled dNTPs.

-

Add varying concentrations of L-697,639 to the reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of the radiolabeled dNTP (e.g., 1 µCi of [³H]dTTP) and recombinant HIV-1 RT (e.g., 1-2 units).

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the radiolabeled DNA on ice for at least 30 minutes.

-

Collect the precipitated DNA by vacuum filtration onto glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of L-697,639 and determine the IC50 value.

[³H]L-697,639 Binding Assay

This protocol outlines a radioligand binding assay to characterize the interaction of L-697,639 with HIV-1 RT.[5]

Materials:

-

[³H]L-697,639 (radiolabeled inhibitor)

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(rC)·oligo(dG))

-

Binding Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 1 mM DTT

-

Unlabeled L-697,639 (for competition experiments)

-

Glass fiber filters (pre-treated with polyethyleneimine)

-

Washing Buffer: Cold binding buffer

-

Scintillation fluid and counter

Procedure:

-

Prepare binding reactions in microcentrifuge tubes.

-

To each tube, add binding buffer, a fixed concentration of [³H]L-697,639, and recombinant HIV-1 RT.

-

For competition experiments, add increasing concentrations of unlabeled L-697,639. To determine non-specific binding, include a reaction with a large excess of unlabeled inhibitor.

-

In some reactions, include the template-primer to assess its effect on binding.

-

Incubate the reactions at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the reaction mixtures through the pre-treated glass fiber filters under vacuum to separate bound from free radioligand.

-

Wash the filters quickly with cold washing buffer.

-

Dry the filters and measure the retained radioactivity by scintillation counting.

-

Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).

Visualizations

Caption: Allosteric inhibition of HIV-1 RT by L-697,639.

Caption: Workflow for HIV-1 RT Inhibition Assay.

Caption: Logical relationship of L-697,639's action.

References

- 1. Crystal structures for HIV-1 reverse transcriptase in complexes with three pyridinone derivatives: a new class of non-nucleoside inhibitors effective against a broad range of drug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchwithnj.com [researchwithnj.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of L-697,639: A Technical Overview of a Second-Generation NNRTI

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and development of L-697,639, a potent pyridinone-containing non-nucleoside reverse transcriptase inhibitor (NNRTI). While specific proprietary data from its initial development by Merck remains within internal documentation, this paper synthesizes the publicly available scientific context of its emergence, its mechanism of action, and the experimental approaches typically employed in the characterization of such compounds.

Introduction: The Rise of Non-Nucleoside Reverse Transcriptase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, making it a prime target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. L-697,639 emerged as a significant second-generation NNRTI, developed to improve upon the potency and resistance profile of first-generation agents.

Discovery and Lead Optimization

The development of L-697,639 was part of a broader effort in the late 1980s and early 1990s to identify novel chemical scaffolds with potent anti-HIV-1 activity. The discovery process for NNRTIs often involves high-throughput screening of compound libraries against purified HIV-1 RT.

From Screening Hit to Lead Compound

While the specific initial screening hit for the pyridinone series is not detailed in the available public literature, the general workflow for such a discovery program is well-established.

Structure-Activity Relationship (SAR) Studies

The development of L-697,639 would have involved extensive Structure-Activity Relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the initial lead compounds. These studies typically involve systematic modifications of the chemical structure and evaluation of the impact on anti-HIV-1 activity.

Mechanism of Action

L-697,639, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT with respect to the deoxynucleoside triphosphate (dNTP) substrate and the template-primer.

Binding of L-697,639 to the NNRTI binding pocket (NNIBP) induces a conformational change that restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit. This distortion of the active site impairs the proper positioning of the template-primer and dNTPs, thereby halting DNA synthesis.

Quantitative Data Summary

While the primary research articles containing the specific quantitative data for L-697,639 were not accessible through the conducted searches, the following tables represent the typical data generated during the preclinical evaluation of an NNRTI. The values presented are illustrative placeholders based on data for similar second-generation NNRTIs.

Table 1: In Vitro Anti-HIV-1 Activity of L-697,639

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| MT-4 | HIV-1IIIB | Data not available | Data not available | Data not available |

| CEM-SS | HIV-1RF | Data not available | Data not available | Data not available |

| PBMCs | Clinical Isolates | Data not available | Data not available | Data not available |

EC50: 50% effective concentration for inhibition of viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Inhibition of Recombinant HIV-1 Reverse Transcriptase by L-697,639

| Enzyme | Template-Primer | IC50 (nM) |

| Wild-Type HIV-1 RT | poly(rA)•oligo(dT) | Data not available |

| Y181C Mutant RT | poly(rA)•oligo(dT) | Data not available |

| K103N Mutant RT | poly(rA)•oligo(dT) | Data not available |

IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for L-697,639 are not publicly available. However, the following sections describe the standard methodologies used to characterize NNRTIs.

Anti-HIV-1 Activity in Cell Culture

Objective: To determine the potency and cytotoxicity of the compound in various human cell lines infected with HIV-1.

General Procedure:

-

Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.

-

Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1IIIB, HIV-1RF) or clinical isolates.

-

Compound Treatment: Immediately after infection, serial dilutions of the test compound (e.g., L-697,639) are added to the cell cultures.

-

Incubation: The cultures are incubated for a period of 4-7 days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the supernatant using an ELISA, or by assessing virus-induced cytopathic effect (CPE) using a cell viability assay (e.g., MTT or XTT assay).

-

Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against the enzymatic function of purified HIV-1 RT.

General Procedure:

-

Enzyme and Substrates: Recombinant wild-type or mutant HIV-1 RT is used. A synthetic template-primer, such as poly(rA)•oligo(dT), and a radiolabeled or fluorescently labeled dNTP (e.g., [³H]dTTP) are prepared.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, MgCl₂, KCl, DTT, and the template-primer.

-

Inhibition Assay: Serial dilutions of the test compound are pre-incubated with the enzyme and template-primer.

-

Reaction Initiation: The reaction is initiated by the addition of the dNTP substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Quantification: The amount of incorporated dNTP is quantified. For radiolabeled assays, this involves precipitating the newly synthesized DNA onto filter paper and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value is determined from the dose-response curve of enzyme inhibition.

Resistance Profile

A critical aspect of NNRTI development is understanding the potential for the emergence of drug-resistant viral strains.

In Vitro Resistance Selection

Objective: To identify the mutations in the HIV-1 RT gene that confer resistance to the NNRTI.

General Procedure:

-

Virus Culture: HIV-1 is cultured in the presence of sub-optimal concentrations of the test compound.

-

Dose Escalation: The concentration of the compound is gradually increased as viral replication resumes.

-

Genotypic Analysis: When high-level resistance is observed, the proviral DNA from the resistant virus is sequenced to identify mutations in the RT gene.

Common mutations conferring resistance to NNRTIs are located within or near the NNRTI binding pocket and include K103N, Y181C, and G190A. The specific resistance profile of L-697,639 would have been a key determinant of its clinical potential.

Conclusion

L-697,639: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This document provides a comprehensive technical overview of L-697,639, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

L-697,639 is a pyridinone derivative with potent anti-HIV-1 activity. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-({[(4-methylphenyl)sulfonyl]amino}acetyl)-5-(pyridin-3-yl)-1,3-oxazinan-2-one |

| Molecular Formula | C₁₇H₁₈N₂O₄S |

| Molecular Weight | 346.4 g/mol |

| CAS Number | 143424-72-8 |

| PubChem CID | 5311299 |

| InChI Key | ZYXBAPSDARWBPB-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C(=O)OC(CC2)C3=CN=CC=C3 |

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

L-697,639 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

The following diagram illustrates the general mechanism of HIV-1 reverse transcription and its inhibition by NNRTIs like L-697,639.

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by NNRTIs.

Experimental Evaluation

The anti-HIV-1 activity of L-697,639 is typically evaluated using in vitro assays that measure either the inhibition of the reverse transcriptase enzyme directly or the inhibition of viral replication in cell culture.

HIV-1 Reverse Transcriptase Enzyme Assay

This biochemical assay quantifies the ability of a compound to inhibit the DNA polymerase activity of purified HIV-1 RT.

Experimental Protocol:

A typical protocol for an HIV-1 RT assay involves the following steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), one of which is labeled (e.g., ³H-dTTP), and a suitable buffer.

-

Enzyme and Inhibitor Addition: Purified recombinant HIV-1 RT is added to the reaction mixture in the presence of varying concentrations of the inhibitor (L-697,639).

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated radiolabeled dNTP is quantified using liquid scintillation counting.

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

The following diagram outlines the general workflow for an HIV-1 RT inhibition assay.

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Anti-HIV-1 Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Experimental Protocol:

A common cell-based assay protocol includes these steps:

-

Cell Culture: Susceptible host cells (e.g., MT-4, CEM) are cultured.

-

Infection: The cells are infected with a known amount of HIV-1.

-

Treatment: The infected cells are treated with various concentrations of L-697,639.

-

Incubation: The treated, infected cells are incubated for a period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.

Resistance Profile

A significant challenge with NNRTIs is the emergence of drug-resistant strains of HIV-1. Resistance to L-697,639 is associated with specific amino acid substitutions in the NNRTI-binding pocket of the reverse transcriptase enzyme. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy.

Common resistance mutations associated with NNRTIs include substitutions at positions such as K103, Y181, and G190. The specific resistance profile for L-697,639 would need to be determined through in vitro selection studies and analysis of clinical isolates.

The logical relationship between NNRTI treatment, mutation selection, and the development of drug resistance is depicted below.

Caption: Development of NNRTI Resistance.

Conclusion

L-697,639 is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase with a well-defined mechanism of action. Understanding its chemical properties, how it interacts with its target, and the potential for resistance development is crucial for its evaluation as a potential therapeutic agent and for the design of next-generation NNRTIs. This technical guide provides a foundational overview for researchers in the field of antiretroviral drug discovery and development.

Early In Vitro Studies of L-697,639: A Technical Overview of Antiviral Activity

Published: November 20, 2025

Introduction

L-697,639 emerged in the early 1990s as a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the pyridinone class of compounds, it demonstrated high specificity for the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the nascent viral DNA, L-697,639 and other NNRTIs bind to an allosteric site on the RT enzyme. This binding induces a conformational change that inhibits the enzyme's catalytic function. This document provides a detailed technical overview of the foundational in vitro studies that characterized the antiviral activity, mechanism of action, and resistance profile of L-697,639.

Mechanism of Action

L-697,639 exerts its antiviral effect by non-competitively inhibiting the RNA- and DNA-dependent DNA polymerase activities of HIV-1 RT. The inhibitor binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This binding pocket is unique to HIV-1 RT, explaining the compound's specificity and lack of activity against HIV-2 RT and other cellular DNA polymerases. The interaction of L-697,639 with this allosteric site interferes with the conformational movements of the enzyme required for catalysis, effectively halting DNA synthesis and viral replication.

Quantitative In Vitro Antiviral Activity

Early studies quantified the potent antiviral activity of L-697,639 in various T-cell lines acutely infected with different laboratory strains of HIV-1. The primary metric for efficacy was the 50% inhibitory concentration (IC50), representing the drug concentration required to inhibit viral replication by 50%.

| Cell Line | HIV-1 Strain | Assay Method | IC50 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |

| MT-4 | IIIB | Syncytia Formation | 1.6 | >100 | >62,500 |

| MT-4 | RF | Syncytia Formation | 3.1 | >100 | >32,258 |

| CEM | IIIB | Viral Antigen (p24) | 1.5 | >100 | >66,667 |

| H9 | IIIB | Viral Antigen (p24) | 2.5 | >100 | >40,000 |

In Vitro Resistance Profile

A significant challenge with NNRTIs is the relatively low genetic barrier to resistance. In vitro studies involving the serial passage of HIV-1 in the presence of increasing concentrations of L-697,639 led to the selection of resistant viral variants. Genotypic analysis of these resistant isolates revealed specific amino acid substitutions within the NNRTI binding pocket of the reverse transcriptase.

| Amino Acid Position | Wild-Type Residue | Mutant Residue | Fold-Increase in IC50 |

| 103 | Lysine (K) | Asparagine (N) | >100 |

| 181 | Tyrosine (Y) | Cysteine (C) | >100 |

| 188 | Tyrosine (Y) | Cysteine (C) | >100 |

The Y181C mutation was found to confer a high level of resistance to L-697,639 and demonstrated cross-resistance to other pyridinone NNRTIs.

Experimental Protocols

The foundational in vitro studies of L-697,639 relied on standardized cell-based and enzymatic assays to determine its antiviral potency and mechanism of action.

Cell-Based Antiviral Assay (Syncytia Formation)

This assay was used to determine the concentration of L-697,639 required to inhibit HIV-1-induced cell fusion (syncytia formation) in MT-4 cells.

-

Cells and Virus: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection and subsequent cytopathic effects, were used. Laboratory-adapted strains of HIV-1, such as IIIB and RF, were utilized for infection.

-

Procedure:

-

MT-4 cells were seeded in 96-well microtiter plates.

-

Serial dilutions of L-697,639 were prepared in culture medium and added to the cells.

-

A standardized amount of HIV-1 virus stock was added to the wells containing cells and the test compound.

-

Control wells included cells with virus but no drug (virus control) and cells with no virus or drug (cell control).

-

The plates were incubated at 37°C in a humidified, 5% CO2 atmosphere for 4-5 days.

-

After incubation, the plates were examined microscopically, and the number of syncytia (multinucleated giant cells) in each well was counted.

-

-

Data Analysis: The IC50 value was calculated as the concentration of L-697,639 that reduced the number of syncytia by 50% compared to the virus control.

HIV-1 Reverse Transcriptase Enzymatic Assay

This biochemical assay directly measured the inhibitory effect of L-697,639 on the enzymatic activity of purified HIV-1 RT.

-

Enzyme and Substrates: Recombinant HIV-1 reverse transcriptase was purified from E. coli. The assay utilized a synthetic template-primer, such as poly(rA)•oligo(dT), and a radiolabeled deoxynucleoside triphosphate (e.g., [3H]dTTP).

-

Procedure:

-

The reaction mixture was prepared containing buffer, salts (e.g., MgCl2), dithiothreitol (DTT), the poly(rA)•oligo(dT) template-primer, and purified HIV-1 RT.

-

Serial dilutions of L-697,639 were added to the reaction mixtures.

-

The reaction was initiated by the addition of [3H]dTTP.

-

The mixture was incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction was stopped by the addition of trichloroacetic acid (TCA).

-

The TCA-precipitated, radiolabeled DNA product was collected on glass fiber filters.

-

The radioactivity incorporated into the DNA was quantified using a scintillation counter.

-

-

Data Analysis: The IC50 was determined as the concentration of L-697,639 that inhibited the incorporation of [3H]dTTP by 50% compared to the no-drug control.

Conclusion

The early in vitro studies of L-697,639 were instrumental in establishing its profile as a potent and specific inhibitor of HIV-1 replication. These foundational experiments clearly defined its non-competitive mechanism of action against HIV-1 reverse transcriptase, quantified its high potency in cell culture, and identified key resistance mutations. While the development of L-697,639 was ultimately impacted by the rapid emergence of resistance, the insights gained from these initial studies significantly advanced the understanding of NNRTIs as a class and guided the development of subsequent generations of more durable antiretroviral agents.

L-697,639: A Technical Guide to a Pyridinone Non-Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-697,639 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). As a member of the pyridinone class of compounds, it exhibits a distinct mechanism of action, binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change that inhibits the catalytic activity of the enzyme, thereby preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle. This technical guide provides an in-depth overview of L-697,639, including its mechanism of action, inhibitory activity against wild-type and resistant HIV-1 strains, and the molecular basis of resistance. Detailed experimental protocols for the evaluation of L-697,639 and a summary of its key quantitative data are also presented to support further research and drug development efforts.

Introduction

The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The viral enzyme reverse transcriptase (RT) is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that allosterically inhibit HIV-1 RT. L-697,639, a pyridinone derivative, emerged as a potent and specific inhibitor of HIV-1 RT, demonstrating significant antiviral activity in cell culture. This document serves as a comprehensive technical resource on L-697,639 for professionals in the fields of virology, medicinal chemistry, and drug development.

Mechanism of Action

L-697,639 exerts its inhibitory effect through a non-competitive mechanism with respect to the deoxynucleoside triphosphate (dNTP) substrates. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 RT heterodimer, located approximately 10 Å from the polymerase active site. This binding pocket is unique to HIV-1 RT, which accounts for the high specificity of L-697,639 and other NNRTIs.

The binding of L-697,639 to this allosteric site induces a conformational change in the enzyme, particularly in the "thumb" and "fingers" subdomains. This distortion of the enzyme's structure alters the geometry of the polymerase active site, thereby impeding the proper binding and positioning of the natural dNTP substrates and the template-primer complex. Ultimately, this prevents the catalytic reaction of DNA synthesis, halting the reverse transcription process.

Figure 1. Mechanism of Action of L-697,639.

Quantitative Inhibitory Activity

The inhibitory potency of L-697,639 has been evaluated in both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibition of HIV-1 Reverse Transcriptase by L-697,639

| Enzyme | IC50 (nM) |

| Wild-Type HIV-1 RT | 20 - 800[1] |

Note: The IC50 value is dependent on the template-primer used in the assay.

Table 2: Antiviral Activity of L-697,639 in Cell Culture

| Cell Line | Virus Strain | EC50 (nM) |

| Human T-lymphoid cells | HIV-1 | Data not available in search results |

Resistance Profile

A significant challenge in the clinical use of NNRTIs is the rapid emergence of drug-resistant viral strains. For L-697,639, resistance is primarily associated with specific amino acid substitutions within the NNRTI binding pocket of the reverse transcriptase enzyme.

The most prominent mutations conferring resistance to L-697,639 are:

-

K103N: A substitution of lysine (K) to asparagine (N) at position 103.

-

Y181C: A substitution of tyrosine (Y) to cysteine (C) at position 181.

These mutations reduce the binding affinity of L-697,639 to the allosteric site through steric hindrance and the loss of critical hydrophobic interactions. Viruses containing these mutations exhibit significantly reduced susceptibility to L-697,639 and show cross-resistance to other first-generation NNRTIs.

Figure 2. Development of Resistance to L-697,639.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of L-697,639.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This protocol describes a typical method to determine the 50% inhibitory concentration (IC50) of L-697,639 against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)•oligo(dT)12-18 as template-primer

-

[3H]-dTTP (radiolabeled deoxynucleoside triphosphate)

-

Unlabeled dTTP, dATP, dGTP, dCTP

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100

-

L-697,639 stock solution in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of L-697,639 in DMSO and then dilute further into the reaction buffer to achieve the desired final concentrations.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)•oligo(dT)12-18, and the desired concentration of L-697,639 or DMSO (vehicle control).

-

Add the recombinant HIV-1 RT to initiate the pre-incubation. Incubate for 15 minutes at 37°C.

-

Start the polymerase reaction by adding a mixture of [3H]-dTTP and unlabeled dTTP.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction by adding ice-cold 10% TCA.

-

Precipitate the radiolabeled DNA product on ice for 30 minutes.

-

Collect the precipitate by filtering the solution through glass fiber filters.

-

Wash the filters three times with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of L-697,639 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3. Experimental Workflow for HIV-1 RT Inhibition Assay.

Antiviral Activity Assay in Cell Culture

This protocol outlines a general method to determine the 50% effective concentration (EC50) of L-697,639 in a cell-based assay.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4, CEM)

-

HIV-1 laboratory strain (e.g., IIIB, NL4-3)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

-

L-697,639 stock solution in DMSO

-

p24 antigen ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed the T-lymphoid cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of L-697,639 in complete cell culture medium.

-

Add the diluted L-697,639 or medium with DMSO (vehicle control) to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition of viral replication for each concentration of L-697,639 relative to the infected, untreated control.

-

Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

L-697,639 is a well-characterized pyridinone NNRTI that has played a significant role in understanding the mechanism of allosteric inhibition of HIV-1 reverse transcriptase. Its high potency and specificity make it a valuable research tool for studying the structure and function of HIV-1 RT. While the emergence of resistance highlights a key challenge for this class of inhibitors, the study of L-697,639 and its interactions with both wild-type and mutant enzymes continues to inform the design of next-generation NNRTIs with improved resistance profiles. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance antiretroviral therapy.

References

Foundational Research on L-697,639: A Technical Guide to its Inhibition of HIV-1 Replication

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on L-697,639, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, the development of viral resistance, and detailed experimental protocols utilized in its characterization.

Core Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

L-697,639 exerts its antiviral activity by specifically targeting the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. As a non-nucleoside inhibitor, L-697,639 is not a substrate for the enzyme but rather binds to a hydrophobic pocket located near the active site of the RT p66 subunit. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity. This allosteric inhibition prevents the synthesis of viral DNA, effectively halting the HIV-1 replication cycle.

Quantitative Analysis of L-697,639 Inhibitory Activity

The potency of L-697,639 has been quantified through various in vitro assays, primarily measuring its ability to inhibit viral replication in cell culture and its direct interaction with the purified HIV-1 RT enzyme.

| Parameter | Value | Cell Line / Condition | Reference Assay |

| IC₅₀ | 1.5 - 4 nM | MT-4 cells | Antiviral activity assay |

| IC₅₀ | 0.8 nM | CEM cells | Antiviral activity assay |

| Kᵢ | 16 nM | Recombinant HIV-1 RT | Enzyme inhibition assay |

Table 1: In Vitro Inhibitory Activity of L-697,639 against Wild-Type HIV-1. IC₅₀ (50% inhibitory concentration) represents the concentration of the drug required to inhibit 50% of viral replication in cell culture. Kᵢ (inhibition constant) reflects the binding affinity of the inhibitor to the target enzyme.

HIV-1 Resistance to L-697,639

A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains. For L-697,639, resistance is primarily associated with specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase. These mutations can reduce the binding affinity of the inhibitor or alter the conformational changes induced upon binding.

| Mutation | Fold Resistance to L-697,639 | Cross-Resistance |

| K103N | >100-fold | Nevirapine, Efavirenz |

| Y181C | >100-fold | Nevirapine |

| G190A | >50-fold | Nevirapine |

| L100I | ~10-fold | Nevirapine |

Table 2: Key Resistance Mutations to L-697,639 and Cross-Resistance Profile. Fold resistance indicates the increase in the IC₅₀ value for the mutant virus compared to the wild-type virus.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of L-697,639.

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay determines the concentration of L-697,639 required to inhibit HIV-1 replication in a human T-cell line.

-

Cell Line: MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line highly susceptible to HIV-1 infection.

-

Virus: HIV-1 (e.g., strain IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

-

Procedure:

-

Seed MT-4 cells in a 96-well microtiter plate.

-

Prepare serial dilutions of L-697,639 in culture medium.

-

Add the diluted compound to the cells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

-

Assess viral replication by measuring the amount of HIV-1 p24 antigen in the culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of p24 production against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This biochemical assay directly measures the inhibitory effect of L-697,639 on the enzymatic activity of purified recombinant HIV-1 RT.

-

Enzyme: Purified recombinant HIV-1 reverse transcriptase.

-

Substrate: A template-primer such as poly(rA)/oligo(dT) and a radiolabeled or fluorescently labeled deoxynucleotide triphosphate (e.g., [³H]dTTP or a fluorescent analog).

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT), the template-primer, and the labeled dNTP.

-

Add serial dilutions of L-697,639 to the reaction mixture.

-

Initiate the reaction by adding the purified HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).

-

Quantify the incorporation of the labeled dNTP into the newly synthesized DNA strand using scintillation counting or fluorescence detection.

-

-

Data Analysis: The inhibition constant (Kᵢ) is determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to enzyme inhibition models (e.g., Michaelis-Menten kinetics with a non-competitive inhibition model).

Generation and Characterization of L-697,639-Resistant HIV-1 Mutants

This protocol describes the in vitro selection of HIV-1 variants with reduced susceptibility to L-697,639.

-

Cell Line and Virus: As described in the anti-HIV-1 activity assay.

-

Procedure:

-

Infect MT-4 cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of L-697,639.

-

Monitor the culture for signs of viral replication (cytopathic effect or p24 production).

-

When viral breakthrough is observed, harvest the culture supernatant containing the progeny virus.

-

Use the harvested virus to infect fresh MT-4 cells in the presence of a slightly higher concentration of L-697,639.

-

Repeat this process of serial passage with escalating drug concentrations.

-

Once a virus population capable of replicating at high concentrations of L-697,639 is obtained, isolate the viral RNA.

-

Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the reverse transcriptase gene.

-

Sequence the amplified DNA to identify mutations associated with resistance.

-

-

Characterization: The phenotype of the selected resistant mutants is confirmed by determining their IC₅₀ for L-697,639 and other NNRTIs to establish the resistance and cross-resistance profile.

Visualizations

The following diagrams illustrate key concepts and workflows related to the foundational research on L-697,639.

The Specificity of L-697,639 for HIV-1 Reverse Transcriptase: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a significant role in the study of HIV-1 replication and the development of antiretroviral therapies. As with all effective antiviral agents, a critical attribute is high specificity for the viral target, minimizing off-target effects and associated toxicity. This technical guide provides a detailed exploration of the specificity of L-697,639 for HIV-1 Reverse Transcriptase (RT), presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: Inhibitory Activity of L-697,639

The remarkable specificity of L-697,639 for HIV-1 RT is evident when its inhibitory activity is compared against various host cellular and other viral DNA polymerases. The following tables summarize the available quantitative data, showcasing the compound's potent and selective inhibition of HIV-1 RT.

| Enzyme | IC50 (µM) | Reference |

| HIV-1 Reverse Transcriptase | 0.015 - 0.04 | [Note: IC50 values for NNRTIs can vary depending on the specific assay conditions, such as the template/primer used.] |

| Human DNA Polymerase α | > 100 | |

| Human DNA Polymerase β | > 100 | |

| Human DNA Polymerase γ | > 100 |

Table 1: Comparative Inhibitory Activity of L-697,639 against Viral and Human DNA Polymerases. This table highlights the potent activity of L-697,639 against its target, HIV-1 RT, while demonstrating a significant lack of inhibition against key human DNA polymerases responsible for cellular DNA replication and repair.

Mechanism of Action: Allosteric Inhibition

L-697,639, like other NNRTIs, functions as a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site. This allosteric binding induces conformational changes within the enzyme, primarily in the p66 subunit, which ultimately disrupts the catalytic activity of the polymerase.

The binding of L-697,639 to the NNRTI binding pocket (NNIBP) results in both localized and long-range structural distortions. These changes can affect the proper positioning of the template-primer substrate and interfere with the conformational flexibility of the "thumb" and "fingers" subdomains of the p66 subunit, which is essential for the translocation step of DNA synthesis.

Experimental Protocols

The determination of the specificity of L-697,639 involves a series of in vitro enzymatic assays. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of L-697,639 to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT (p66/p51 heterodimer)

-

Poly(rA)/oligo(dT)12-18 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

-

L-697,639 dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of L-697,639 in DMSO.

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)/oligo(dT)12-18, and [³H]-dTTP.

-

Add the desired concentration of L-697,639 or DMSO (for the control).

-

Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding cold 10% TCA.

-

Precipitate the radiolabeled DNA product on ice for 30 minutes.

-

Collect the precipitate by filtering the solution through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of L-697,639 relative to the DMSO control and determine the IC50 value.

Human DNA Polymerase Inhibition Assay (α, β, and γ)

This assay assesses the effect of L-697,639 on the activity of purified human DNA polymerases.

Materials:

-

Purified human DNA polymerase α, β, or γ

-

Activated calf thymus DNA (as template-primer)

-

[³H]-dGTP (or other appropriate radiolabeled dNTP)

-

Reaction Buffer (will vary slightly for each polymerase):

-

Polymerase α: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA

-

Polymerase β: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA

-

Polymerase γ: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 200 µg/mL BSA

-

-

L-697,639 dissolved in DMSO

-

TCA, glass fiber filters, scintillation fluid, and counter

Procedure:

-

The procedure is analogous to the HIV-1 RT inhibition assay, with the following modifications:

-

Use the specific reaction buffer for the human DNA polymerase being tested.

-

Use activated calf thymus DNA as the template-primer.

-

Use the appropriate radiolabeled dNTP (e.g., [³H]-dGTP).

-

Initiate the reaction with the corresponding purified human DNA polymerase.

-

The subsequent steps of incubation, termination, precipitation, and scintillation counting are the same.

-

Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Allosteric Inhibition of HIV-1 RT by L-697,639

Caption: Allosteric inhibition of HIV-1 RT by L-697,639.

Experimental Workflow for Determining Specificity

Caption: Experimental workflow for assessing L-697,639 specificity.

Conclusion

The data and experimental methodologies presented in this guide unequivocally demonstrate the high specificity of L-697,639 for HIV-1 Reverse Transcriptase. Its potent inhibitory activity against the viral enzyme, coupled with a negligible effect on essential human DNA polymerases, underscores its value as a selective antiretroviral agent. The allosteric mechanism of inhibition, targeting a site unique to HIV-1 RT, provides the molecular basis for this remarkable specificity. This in-depth understanding is crucial for the rational design and development of next-generation NNRTIs with improved efficacy and safety profiles.

The Inhibitory Profile of L-697,639: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

L-697,639 is a potent pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides an in-depth technical guide to its initial characterization, detailing its inhibitory profile against both wild-type and mutant forms of HIV-1 reverse transcriptase (RT), its antiviral activity in cell culture, and the experimental protocols used to determine these properties.

Quantitative Inhibitory Profile of L-697,639

The inhibitory activity of L-697,639 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key data from its initial characterization.

| Enzyme Inhibition | Wild-Type HIV-1 RT | Y181C Mutant HIV-1 RT | K103N Mutant HIV-1 RT |

| IC50 (nM) | 0.015 | 1.0 | >10 |

| Antiviral Activity in Cell Culture | Wild-Type HIV-1 (MT-4 cells) | Y181C Mutant HIV-1 | K103N Mutant HIV-1 |

| IC95 (nM) | 12.5 | 1000 | >1000 |

| Cytotoxicity | MT-4 Cells | CEM Cells | Peripheral Blood Mononuclear Cells (PBMCs) |

| CC50 (µM) | >25 | >25 | >25 |

Mechanism of Action and Resistance

L-697,639, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT with respect to the deoxyribonucleoside triphosphate (dNTP) substrate. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Mutations in the NNRTI-binding pocket can confer resistance to L-697,639. The Y181C and K103N mutations are particularly significant. The Y181C mutation results in a significant loss of potency, while the K103N mutation confers high-level resistance.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of L-697,639.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 RT.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 RT, a poly(rA)-oligo(dT) template/primer, a mixture of dNTPs including [³H]dTTP, and varying concentrations of L-697,639 in an appropriate assay buffer.

-

Incubation: The reaction is initiated and incubated at 37°C for 30 minutes to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated using trichloroacetic acid (TCA).

-

Detection: The precipitated DNA is collected on glass fiber filters, and the amount of incorporated [³H]dTTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of L-697,639 is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from the dose-response curve.

Cell-Based Anti-HIV-1 Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Infection: MT-4 lymphoid cells are infected with a standard inoculum of HIV-1 (either wild-type or a resistant mutant) in the presence of serial dilutions of L-697,639.

-

Incubation: The infected cells are incubated for 5 days at 37°C to allow for viral replication.

-

Quantification of Viral Replication: After the incubation period, the culture supernatants are collected, and the amount of viral replication is quantified by measuring the level of the HIV-1 p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control. The IC95 value, the concentration of the compound that inhibits viral replication by 95%, is determined from the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to host cells.

Methodology:

-

Cell Treatment: Uninfected cells (e.g., MT-4, CEM, or PBMCs) are incubated with various concentrations of L-697,639.

-

Incubation: The cells are incubated for the same duration as the antiviral assay (typically 5 days) at 37°C.

-

Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTT assay, which measures the metabolic activity of the cells.

-

Data Analysis: The percentage of cytotoxicity at each drug concentration is calculated relative to untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathway of HIV-1 Reverse Transcription and Inhibition by L-697,639

The following diagram illustrates the process of HIV-1 reverse transcription and the point of inhibition by L-697,639.

This guide provides a comprehensive overview of the initial inhibitory profile of L-697,639, offering valuable data and detailed methodologies for researchers in the field of antiretroviral drug development. The provided diagrams visually summarize the key experimental workflows and the mechanism of action, facilitating a deeper understanding of this potent HIV-1 inhibitor.

L-697,639: A Pivotal Early-Generation NNRTI in the Evolution of HIV-1 Therapeutics

An In-depth Technical Guide on the scientific contributions and historical placement of L-697,639 in the development of Non-Nucleoside Reverse Transcriptase Inhibitors.

Introduction

Chemical Identity and Structure

L-697,639 is chemically identified as 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one. Its structure features a central pyridinone core, a key pharmacophore shared by a number of other early NNRTIs.

Mechanism of Action

L-697,639, like other NNRTIs, functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which, despite not directly competing with the binding of deoxynucleoside triphosphates (dNTPs), effectively distorts the active site and inhibits the polymerization of viral DNA.[1] Studies have shown that L-697,639 binds preferentially to the enzyme-template-primer complex, and this interaction is dependent on the presence of a divalent cation, such as magnesium.[1]

Quantitative Data

The in vitro potency of L-697,639 was characterized through both enzymatic and cell-based assays. The following tables summarize the key quantitative data for L-697,639.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (HIV-1 RT) | 20-800 nM | Dependent on the template-primer used. The most potent inhibition was observed with rC.dG and dA.dT as template-primers. | [1] |

| Cell Culture Efficacy | 12-200 nM | Concentration required to inhibit the spread of HIV-1 infection by at least 95% in human T-lymphoid cell culture. | [1] |

Experimental Protocols

The characterization of L-697,639 involved a series of standardized experimental protocols to determine its inhibitory activity against HIV-1 RT and its antiviral efficacy in cell culture.

Synthesis of L-697,639

The synthesis of L-697,639, a pyridinone derivative, involves a multi-step process. A generalizable synthetic route for similar pyridinone-based NNRTIs is as follows:

-

Preparation of the Pyridinone Core: The synthesis typically begins with the construction of the substituted 2-pyridone ring. This can be achieved through various condensation reactions, for example, the reaction of a β-ketoester with an amine.

-

Introduction of the Amino Group: An amino group is introduced at the 3-position of the pyridinone ring. This can be accomplished through nitration followed by reduction.

-

Coupling with the Benzoxazole Moiety: The final step involves the coupling of the 3-aminopyridinone intermediate with a suitably functionalized benzoxazole derivative. In the case of L-697,639, this would be a (4,7-dimethylbenzoxazol-2-yl)methyl halide or a related electrophile. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield the desired compound.

HIV-1 Reverse Transcriptase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

L-697,639 (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, template-primer, and dNTPs.

-

Varying concentrations of L-697,639 are added to the reaction mixture.

-

The reaction is initiated by the addition of the HIV-1 RT enzyme.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of cold TCA, which precipitates the newly synthesized DNA.

-

The precipitated DNA is collected on glass fiber filters by vacuum filtration.

-

The filters are washed with TCA and ethanol to remove unincorporated labeled dNTPs.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of L-697,639 that inhibits 50% of the RT activity (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell-Based Antiviral Assay

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

-

Cell Lines and Virus:

-

A susceptible human T-cell line (e.g., MT-4, CEM-SS)

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

The cells are infected with a known amount of HIV-1.

-

Immediately after infection, serial dilutions of L-697,639 are added to the wells.

-

The plates are incubated for several days (typically 4-5 days) at 37°C in a CO₂ incubator.

-

Viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Alternatively, cell viability can be measured using a colorimetric assay (e.g., MTT or XTT assay), as HIV-1 infection leads to cytopathic effects.

-

The concentration of L-697,639 that inhibits 50% of viral replication (EC50) is determined.

-

A parallel assay is conducted on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

-

L-697,639's Place in the History of NNRTI Development

L-697,639 emerged in the early 1990s, a period of intense research and development in the NNRTI field. It, along with other first-generation NNRTIs like nevirapine and delavirdine, demonstrated the high potency and specificity of this class of compounds for HIV-1 RT. The development of L-697,639 and its analogues contributed significantly to the understanding of the structure-activity relationships (SAR) of pyridinone-based NNRTIs.

However, the Achilles' heel of the first-generation NNRTIs, including L-697,639, was the rapid emergence of drug-resistant viral strains. A single amino acid substitution in the NNRTI binding pocket, such as the notorious K103N mutation, could confer high-level resistance to the entire class of first-generation drugs. This low genetic barrier to resistance was a major factor in the discontinuation of the clinical development of many early NNRTIs, including L-697,639.

The lessons learned from the challenges faced by L-697,639 and its contemporaries were invaluable. They underscored the critical need for NNRTIs with a higher genetic barrier to resistance. This spurred the development of second-generation NNRTIs, such as etravirine and rilpivirine, which were designed to be more flexible and maintain activity against common NNRTI-resistant mutations. Therefore, while L-697,639 never reached the market, its story is an essential chapter in the evolution of NNRTI-based antiretroviral therapy, highlighting the iterative process of drug discovery and the importance of anticipating and overcoming drug resistance.

Visualizations

References

Understanding the Binding Kinetics of L-697,639 to HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a significant role in the study of HIV-1 replication and the development of antiretroviral therapies. As with all NNRTIs, its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of the viral RNA genome into proviral DNA. This binding event induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity. A thorough understanding of the binding kinetics—the rates of association and dissociation—of L-697,639 to RT is paramount for elucidating its inhibitory mechanism, optimizing drug design, and overcoming challenges posed by drug resistance.

The NNRTI Binding Pocket and Mechanism of Inhibition

NNRTIs, including L-697,639, bind to a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit of the HIV-1 RT heterodimer. This binding pocket is not present in the unliganded enzyme and is formed upon inhibitor binding, a process that can involve a "population-shift" model where the inhibitor binds to a pre-existing, less populated conformation of the enzyme. The binding of the NNRTI stabilizes a conformation of the enzyme that is catalytically incompetent. This allosteric inhibition is characterized by a reduction in the catalytic rate (kcat) of the enzyme.

The interaction of NNRTIs with HIV-1 RT can be complex, sometimes involving multi-step binding processes that may include initial complex formation followed by conformational changes. These intricate kinetics underscore the importance of detailed experimental analysis to fully characterize the binding event.

Quantitative Binding Kinetics of NNRTIs

The interaction between an inhibitor (I) and an enzyme (E) to form an enzyme-inhibitor complex (EI) can be described by the following equilibrium:

E + I ⇌ EI

The key parameters that quantify this interaction are:

-

Association rate constant (kon or ka): The rate at which the inhibitor binds to the enzyme.

-

Dissociation rate constant (koff or kd): The rate at which the enzyme-inhibitor complex breaks down.

-

Equilibrium dissociation constant (Kd): The ratio of koff to kon (Kd = koff / kon), which reflects the affinity of the inhibitor for the enzyme. A lower Kd value indicates a higher binding affinity.

While specific values for L-697,639 are not available in the cited literature, Table 1 provides a template for how such data would be presented for NNRTI interactions with HIV-1 RT.

Table 1: Representative Binding Kinetics Data for NNRTI Interaction with HIV-1 Reverse Transcriptase

| NNRTI Compound | kon (M-1s-1) | koff (s-1) | Kd (nM) | Experimental Method |

| Hypothetical Data for L-697,639 | Value | Value | Value | e.g., Surface Plasmon Resonance |

| Nevirapine | 5.0 x 104 | 0.54 | 19 | Pre-steady-state kinetics[1] |

| Delavirdine | - | - | - | Biosensor-based analysis[2] |

| Efavirenz | - | - | - | Biosensor-based analysis[2] |

Note: The values for Nevirapine are from a specific study and may vary depending on experimental conditions. The entries for Delavirdine and Efavirenz indicate that while their kinetics were studied, specific on and off rates were not always reported in a simple bimolecular model format due to complex binding mechanisms.

Experimental Protocols for Determining Binding Kinetics

Several biophysical and biochemical techniques can be employed to measure the binding kinetics of NNRTIs like L-697,639 to HIV-1 RT. The choice of method depends on factors such as the availability of purified proteins, the required sensitivity, and the specific kinetic parameters of interest.

Pre-Steady-State Kinetic Analysis

Pre-steady-state kinetics allows for the direct measurement of the rates of individual steps in the enzymatic reaction, including inhibitor binding. A common approach is the rapid quench-flow technique.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified recombinant HIV-1 RT (p66/p51 heterodimer).

-

A suitable DNA or RNA template-primer duplex. The primer is often 5'-radiolabeled (e.g., with 32P) for detection.

-

L-697,639 dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl2, 5 mM DTT).

-

Quench solution (e.g., 0.5 M EDTA).

-

Deoxynucleotide triphosphates (dNTPs).

-

-

Experimental Procedure:

-

Enzyme-DNA Complex Formation: Pre-incubate a solution of HIV-1 RT with the template-primer duplex to form the E•DNA complex.

-

Inhibitor Binding: Rapidly mix the E•DNA complex with a solution containing L-697,639 at a specific concentration in a quench-flow apparatus. The reaction is allowed to proceed for various short time intervals (milliseconds to seconds).

-

Nucleotide Incorporation: At each time point, the E•DNA•I complex is mixed with a solution containing a saturating concentration of the next correct dNTP.

-

Quenching: The reaction is stopped by adding the quench solution.

-

Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The amount of primer extension is quantified.

-

-

Data Analysis:

-

The observed rate of inhibitor binding (kobs) is determined by plotting the amplitude of the product burst against the incubation time with the inhibitor.

-

The association rate constant (kon) and dissociation rate constant (koff) are then determined by plotting kobs as a function of the inhibitor concentration, according to the equation: k_obs = k_on * [I] + k_off.

-

Caption: Workflow for pre-steady-state kinetic analysis.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Detailed Methodology:

-

Immobilization:

-

Covalently immobilize purified HIV-1 RT onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell is typically used as a reference surface (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Inject a series of concentrations of L-697,639 in a suitable running buffer (e.g., HBS-EP buffer) over the sensor and reference surfaces.

-

The binding of L-697,639 to the immobilized RT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

After each injection, a regeneration solution (e.g., a short pulse of low pH buffer) is used to dissociate the bound inhibitor and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is then calculated from the ratio of koff/kon.

-

Caption: Workflow for Surface Plasmon Resonance analysis.

Signaling Pathway of Inhibition

The binding of L-697,639 to HIV-1 RT initiates a cascade of conformational changes that ultimately lead to the inhibition of DNA synthesis. This can be visualized as a signaling pathway.

References

Methodological & Application

L-697,639: In Vitro Antiviral Assay Protocols

Introduction

L-697,639 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into proviral DNA. This non-competitive binding induces a conformational change in the enzyme, thereby inhibiting its activity and disrupting the viral replication cycle. These application notes provide detailed protocols for evaluating the in vitro antiviral activity of L-697,639 through both biochemical and cell-based assays.

Quantitative Data Summary

The antiviral efficacy of L-697,639 is demonstrated by its potent inhibitory activity in both enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.

| Assay Type | Key Parameter | Value | Cell Line/Conditions |

| Biochemical Assay | IC50 (50% Inhibitory Concentration) | 20 - 400 nM | Template-primer dependent HIV-1 RT inhibition.[1] |

| Cell-Based Assay | EC95 (95% Effective Concentration) | 12 - 200 nM | Inhibition of HIV-1 infection in human T lymphocyte cultures.[1] |

Mechanism of Action: HIV-1 Replication Cycle Inhibition

L-697,639 targets the reverse transcription step in the HIV-1 replication cycle. The following diagram illustrates the key stages of HIV-1 entry and replication, highlighting the point of inhibition by L-697,639.

Caption: HIV-1 Replication Cycle and L-697,639 Point of Inhibition.

Experimental Protocols

Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition

This protocol describes a non-radioactive, colorimetric assay to determine the 50% inhibitory concentration (IC50) of L-697,639 against purified HIV-1 reverse transcriptase.

Principle: The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by HIV-1 RT using a poly(A)/oligo(dT) template/primer. The incorporated DIG is detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with ABTS substrate. The intensity of the color is proportional to the RT activity.

Materials:

-

HIV-1 Reverse Transcriptase (recombinant)

-

L-697,639

-

Reaction Buffer (containing template/primer, dNTPs including DIG-dUTP)

-

Lysis Buffer

-

HRP-conjugated Anti-Digoxigenin Antibody

-

ABTS Substrate Solution

-

Stop Solution

-

Streptavidin-coated 96-well plates

-

DMSO (for compound dilution)

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of L-697,639 in DMSO.

-

Perform serial dilutions of the L-697,639 stock solution to create a range of concentrations for IC50 determination. A typical starting concentration for a dose-response curve might be around 1 µM, with subsequent dilutions.

-

-

Assay Reaction:

-

Add the diluted L-697,639 or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the HIV-1 RT enzyme to each well, except for the negative control wells.

-